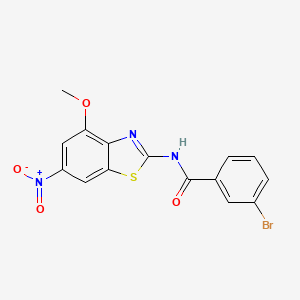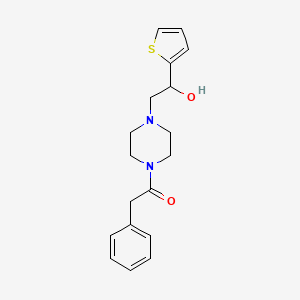
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide" is a novel molecule that is part of a broader class of compounds with potential anticancer properties. These compounds are characterized by the presence of an oxadiazole ring, a pyridinyl group, and various aryl substitutions, which contribute to their biological activity.
Synthesis Analysis
The synthesis of related compounds has been reported, where different 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol were created through a linear synthesis process . These compounds were characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis. Although the specific synthesis of the compound is not detailed, the methods used for similar compounds suggest a multi-step process involving the formation of the oxadiazole ring followed by subsequent aryl substitutions.
Molecular Structure Analysis
While the exact molecular structure analysis of the compound is not provided, a related compound, "2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide," has been analyzed. The chlorophenyl ring in this molecule is oriented at an angle of 7.1° with respect to the thiazole ring, indicating a specific spatial arrangement that could influence its biological activity . This structural information is crucial as it can affect the compound's interaction with biological targets.
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are inferred from their structural characteristics. The presence of chloro and trifluoromethyl groups suggests that the compound is likely to be relatively non-polar and may exhibit significant lipophilicity, which can influence its absorption and distribution in biological systems. The intermolecular interactions, such as C—H⋯O hydrogen bonds, as seen in the related compound , could affect the compound's solubility and crystalline properties.
Anticancer Properties
The related compounds synthesized in the study were screened for their cytotoxicity against various human leukemic cell lines, including PANC-1, HepG2, and MCF7 . The compound "N-[5-(4-Methoxy-phenyl)-pyridin-2-yl]-2-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]oxadiazol-2-ylsulfanyl}-acetamide" was found to be highly cytotoxic against PANC-1 and HepG2 cell lines. These findings suggest that the compound may also possess anticancer properties, warranting further investigation.
Scientific Research Applications
Synthesis and Biological Assessment
The compound you're interested in is structurally related to 1,2,4-oxadiazole derivatives. These derivatives have garnered attention due to their varied biological properties. A study by Karpina et al. (2019) developed a synthesis method for novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, highlighting the diversity and potential biological relevance of these compounds. The study involved the synthesis of 32 analogs and explored their pharmacological activities, suggesting a broad spectrum of biological interactions and potential applications in drug development (Karpina et al., 2019).
Crystal Structures and Interactions
Boechat et al. (2011) investigated the structures of similar acetamide derivatives, focusing on the molecular shapes and various intermolecular interactions. Understanding these interactions is crucial for drug design, as it helps predict how the compound might interact with biological targets (Boechat et al., 2011).
Antibacterial Agents
Compounds related to your query have shown significant activity as antibacterial agents. Ramalingam et al. (2019) synthesized derivatives with notable antibacterial properties, indicating potential for therapeutic applications. This underscores the relevance of these compounds in addressing bacterial resistance and developing new antibiotics (Ramalingam et al., 2019).
Characterization and Pharmacological Evaluation
The study by Nafeesa et al. (2017) is particularly relevant as it involved the synthesis of N-substituted derivatives similar to your compound of interest. The research provided detailed characterization and evaluated the antibacterial and anti-enzymatic potential of these derivatives. Insights from this study could guide the understanding of the pharmacological aspects and potential therapeutic applications of such compounds (Nafeesa et al., 2017).
properties
IUPAC Name |
2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14ClF3N4O3/c23-14-9-7-13(8-10-14)19-28-20(33-29-19)15-4-3-11-30(21(15)32)12-18(31)27-17-6-2-1-5-16(17)22(24,25)26/h1-11H,12H2,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOYZFOLINLGKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=CC=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14ClF3N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethylphenyl)-7,8-difluoro-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2515698.png)
![4-phenyl-N-(3-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)butanamide](/img/structure/B2515699.png)

![3-[2-(4-Methylphenoxy)phenyl]acrylic acid](/img/structure/B2515702.png)

![2-(9-chloro-4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2515705.png)

![3-[(3-chlorobenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2515707.png)
![6,7-Dichloro-4-(4-chlorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2515708.png)

![N-[2-(But-2-ynoylamino)cyclohexyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B2515712.png)

![2-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenoxy]pyridine](/img/structure/B2515715.png)
![[(2R,3S)-2-(1-methyl-1H-imidazol-2-yl)oxolan-3-yl]methanol](/img/structure/B2515718.png)